Cas no 180048-75-3 (Cyclopentyl 4-thiomethylphenyl ketone)

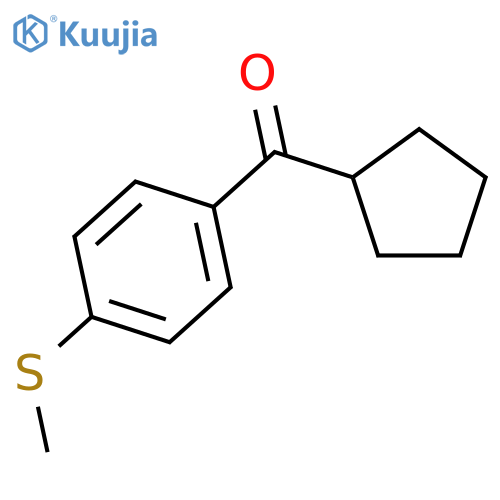

180048-75-3 structure

商品名:Cyclopentyl 4-thiomethylphenyl ketone

CAS番号:180048-75-3

MF:C13H16OS

メガワット:220.33100

CID:868830

Cyclopentyl 4-thiomethylphenyl ketone 化学的及び物理的性質

名前と識別子

-

- cyclopentyl-(4-methylsulfanylphenyl)methanone

- Cyclopentyl 4-thiomethylphenyl ketone

- cyclopentyl-(4-(methylthio)phenyl)methanone

-

- インチ: InChI=1S/C13H16OS/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3

- InChIKey: CUZRHAZHEIPAQG-UHFFFAOYSA-N

- ほほえんだ: CSC1=CC=C(C=C1)C(=O)C2CCCC2

計算された属性

- せいみつぶんしりょう: 220.09200

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 42.37000

- LogP: 3.78140

Cyclopentyl 4-thiomethylphenyl ketone セキュリティ情報

Cyclopentyl 4-thiomethylphenyl ketone 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Cyclopentyl 4-thiomethylphenyl ketone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C093900-500mg |

Cyclopentyl 4-thiomethylphenyl ketone |

180048-75-3 | 500mg |

$ 735.00 | 2022-06-06 | ||

| Fluorochem | 204118-1g |

cyclopentyl 4-thiomethylphenyl ketone |

180048-75-3 | 97% | 1g |

£483.00 | 2022-03-01 | |

| Fluorochem | 204118-5g |

cyclopentyl 4-thiomethylphenyl ketone |

180048-75-3 | 97% | 5g |

£1753.00 | 2022-03-01 | |

| A2B Chem LLC | AE83715-1g |

CYCLOPENTYL 4-THIOMETHYLPHENYL KETONE |

180048-75-3 | 97% | 1g |

$581.00 | 2024-04-20 | |

| TRC | C093900-250mg |

Cyclopentyl 4-thiomethylphenyl ketone |

180048-75-3 | 250mg |

$ 440.00 | 2022-06-06 | ||

| Fluorochem | 204118-2g |

cyclopentyl 4-thiomethylphenyl ketone |

180048-75-3 | 97% | 2g |

£847.00 | 2022-03-01 | |

| A2B Chem LLC | AE83715-2g |

CYCLOPENTYL 4-THIOMETHYLPHENYL KETONE |

180048-75-3 | 97% | 2g |

$984.00 | 2024-04-20 | |

| A2B Chem LLC | AE83715-5g |

CYCLOPENTYL 4-THIOMETHYLPHENYL KETONE |

180048-75-3 | 97% | 5g |

$1989.00 | 2024-04-20 |

Cyclopentyl 4-thiomethylphenyl ketone 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

180048-75-3 (Cyclopentyl 4-thiomethylphenyl ketone) 関連製品

- 189501-33-5(1-4-(Methylthio)phenyl-1,4-pentanedione)

- 53207-58-2(2-Methyl-1-4-(methylsulfanyl)phenyl-1-propanone)

- 40027-88-1(3-Phenyl-4'-thiomethylpropiophenone)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量